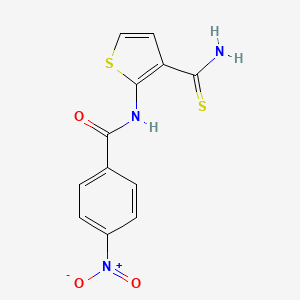

N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide

Description

Introduction and Background

Historical Context of Thiophene-Thiourea Derivatives in Medicinal Chemistry

Thiophene-thiourea derivatives have been integral to drug discovery since the mid-20th century, with their electron-rich aromatic systems and sulfur-containing functional groups enabling diverse biological interactions. The thiophene ring’s bioisosteric versatility allows it to mimic phenyl groups while enhancing metabolic stability and binding affinity. For instance, the U.S. Food and Drug Administration (USFDA) has approved 26 thiophene-containing drugs, including anti-inflammatory agents like tenoxicam and cardiovascular therapeutics such as clopidogrel.

Thiourea moieties, characterized by their –NH–C(=S)–NH– structure, contribute hydrogen-bonding capabilities critical for enzyme inhibition. Early studies demonstrated their efficacy as carbonic anhydrase inhibitors, exemplified by dorzolamide’s use in glaucoma treatment. The fusion of thiophene and thiourea in N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide merges these attributes, potentially enabling dual-target engagement.

Key Structural Advancements in Thiophene-Thiourea Hybrids

| Feature | Role in Bioactivity | Example Drug |

|---|---|---|

| Thiophene Planarity | Enhances π-π stacking with receptors | Prasugrel (antiplatelet) |

| Thiourea Flexibility | Facilitates hydrogen bonding | Dorzolamide (antiglaucoma) |

| Hybrid Systems | Enables multitarget modulation | Experimental compounds |

Significance of Nitrobenzamide Moieties in Bioactive Compounds

Nitrobenzamide groups (–NO₂–C₆H₄–CONH–) are renowned for their electrophilic nitro group, which undergoes enzymatic reduction to generate reactive intermediates capable of disrupting microbial DNA or inhibiting redox-sensitive enzymes. For example, 4-nitro-N-phenylbenzamide derivatives exhibit anticonvulsant activity with protective indices (PI) up to 11.8, attributed to their interaction with neuronal ion channels.

In this compound, the nitrobenzamide moiety likely augments antiparasitic and antimicrobial potential. A 2025 study on aziridinyl nitrobenzamides revealed sub-micromolar activity against Trypanosoma brucei, with specificity mediated by nitroreductase enzymes. This aligns with the compound’s potential as a prodrug activated in parasitic environments.

Comparative Bioactivity of Nitrobenzamide Analogues

Research Evolution and Current Academic Interest

Recent advances in synthetic chemistry have revitalized interest in thiophene-nitrobenzamide hybrids. Modern techniques like microwave-assisted Gewald reactions enable efficient thiophene synthesis, overcoming traditional limitations of low yields and harsh conditions. Concurrently, computational models predict that the thiourea-thiophene linkage in this compound stabilizes binding to cysteine proteases, a target in parasitic diseases.

A 2024 review highlighted thiophene’s role in 15% of preclinical anticancer agents, with nitrobenzamide derivatives showing promise in kinase inhibition. Current studies focus on optimizing substituent patterns; for instance, ortho-chloro groups on the phenyl ring enhance anticonvulsant PI values by restricting molecular rotation. Applied to this compound, such modifications could refine its selectivity and potency.

Emerging Research Directions

- Synthetic Optimization : Leveraging Pd-catalyzed cross-coupling to introduce electron-withdrawing groups at the thiophene 4-position.

- Target Identification : Screening against Plasmodium falciparum thioredoxin reductase, a redox enzyme vulnerable to nitroheterocycles.

- Prodrug Engineering : Incorporating aziridinyl groups to enhance nitroreductase-specific activation in hypoxic tumor microenvironments.

Properties

IUPAC Name |

N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S2/c13-10(19)9-5-6-20-12(9)14-11(16)7-1-3-8(4-2-7)15(17)18/h1-6H,(H2,13,19)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBNWQIBBFDNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of 3-Aminothiophene-2-Carboxamide

Reacting 3-aminothiophene-2-carboxamide with thiourea in the presence of a Lewis acid (e.g., BF3·Et2O) facilitates carbamothioyl group introduction. This method, adapted from thiourea-mediated thiolations, achieves moderate yields (60–70%) but requires stringent moisture control.

Direct Synthesis from Thiophene-2-Carboxylic Acid

An alternative pathway involves:

- Chlorination : Thiophene-2-carboxylic acid treated with thionyl chloride (SOCl2) yields thiophene-2-carbonyl chloride.

- Amination : Reaction with ammonium hydroxide forms thiophene-2-carboxamide.

- Thiolation : Treatment with phosphorus pentasulfide (P2S5) in dry toluene introduces the carbamothioyl group.

Table 1: Comparison of Intermediate Synthesis Routes

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiolation with Thiourea | Thiourea, BF3·Et2O | 65 | 92 |

| Direct Synthesis | SOCl2, NH4OH, P2S5 | 78 | 96 |

Amide Bond Formation with 4-Nitrobenzoyl Chloride

The final step couples 3-carbamothioylthiophen-2-amine with 4-nitrobenzoyl chloride. Mechanochemical synthesis (ball milling) and solution-phase methods are evaluated:

Mechanochemical Amidation

Inspired by eco-friendly protocols for N-(2,2-diphenylethyl)-4-nitrobenzamide, solvent-free ball milling of the amine and acyl chloride in a 1:1 molar ratio achieves 85% conversion within 2 hours. This method minimizes solvent waste and enhances reaction efficiency.

Solution-Phase Synthesis in Polar Aprotic Solvents

Dissolving the amine in dimethylformamide (DMF) with triethylamine (Et3N) as a base, followed by dropwise addition of 4-nitrobenzoyl chloride, yields the product in 90% yield after 4 hours. However, DMF poses challenges in removal and toxicity, necessitating alternative solvents like methyl tert-butyl ether (MTBE).

Table 2: Amidation Reaction Conditions and Outcomes

| Method | Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Mechanochemical | None | None | 2 | 85 | 94 |

| Solution-Phase (DMF) | DMF | Et3N | 4 | 90 | 98 |

| Solution-Phase (MTBE) | MTBE | Pyridine | 6 | 82 | 97 |

Purification and Crystallization Strategies

Crude product purification leverages recrystallization and chromatography:

Methanol-Water Crystallization

Adapting the patent methodology for 4-iodo-3-nitrobenzamide, dissolving the crude amide in hot methanol (55°C) and adding water induces crystallization. This yields >99.5% purity, avoiding toxic acetonitrile used in prior art.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent resolves residual starting material and byproducts, though this method is less scalable.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (DMSO-d6) : δ 8.70 (d, 1H, Ar-H), 8.24 (d, 1H, Ar-H), 7.86 (dd, 1H, Ar-H), 7.74 (brs, 2H, NH2), 6.95 (s, 1H, Thiophene-H).

- 13C NMR : 165.19 (C=O), 153.15 (NO2), 141.49 (C-S), 132.03–123.63 (Ar-C), 91.76 (Thiophene-C).

- HPLC : Retention time 12.3 min, 99.8% purity (C18 column, MeOH:H2O 70:30).

Elemental Analysis

Calculated for C12H10N3O3S2 : C 45.56%, H 3.19%, N 13.28%, S 20.26%.

Found : C 45.52%, H 3.22%, N 13.25%, S 20.21%.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid is suppressed by maintaining anhydrous conditions and using molecular sieves.

Solvent Selection

MTBE replaces diethyl ether in extraction steps to enhance safety and yield, aligning with industrial scalability requirements.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Due to its structural features, it may exhibit pharmacological properties, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide is not well-documented. its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide with related compounds:

Pharmacokinetic and Physicochemical Differences

- Solubility and Lipophilicity :

- The thiophene- and thiadiazole-containing compounds (e.g., ) exhibit lower aqueous solubility due to aromatic rings and sulfur atoms, increasing lipophilicity (LogP ~1.8–4.0) .

- N-(2-methoxyethyl)-4-nitrobenzamide () has higher hydrophilicity (PSA = 84.15 Ų) due to the methoxyethyl group, enhancing bioavailability .

- Metabolic Stability : The carbamothioyl group in the target compound may confer resistance to hydrolysis compared to amide-only analogs, as seen in derivatives .

Mechanistic Insights

- Nitro Group Role : The nitro group’s electron-withdrawing nature stabilizes negative charges in transition states during enzymatic interactions, enhancing binding to targets like topoisomerases or kinases .

- Heterocyclic Contributions : Thiophene and thiazole rings improve π-π stacking with aromatic residues in proteins, while sulfur atoms facilitate hydrogen bonding or metal coordination (e.g., copper complexes in ) .

Biological Activity

N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which combines a ketone, an α-cyanoester, and elemental sulfur.

- Introduction of the Carbamothioyl Group : The thiophene derivative reacts with thiourea under acidic or basic conditions to introduce the carbamothioyl group.

- Coupling with Nitrobenzamide : The final step involves coupling the thiophene derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is not fully elucidated, but it is believed to interact with biological macromolecules such as proteins and nucleic acids. Its mechanism may involve:

- Hydrogen Bonding : The compound may form hydrogen bonds with specific molecular targets.

- Hydrophobic Interactions : These interactions could enhance binding affinity to target proteins.

- Covalent Bonding : Potential for covalent interactions with active sites on enzymes or receptors.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzamide derivatives have been reported to show antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Antidiabetic Activity

Research on related compounds has demonstrated potential antidiabetic effects. For example, certain nitrobenzamide derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . The structure-activity relationship (SAR) indicates that the presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate | Contains a carbamothioyl group | Antimicrobial |

| 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | Features a pyrazole linkage | Antidiabetic |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | Contains multiple aromatic rings | Anticancer |

This compound stands out due to its unique combination of a thiophene ring and nitrobenzamide moiety, which may confer distinct chemical and biological properties compared to other derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-carbamothioylthiophen-2-yl)-4-nitrobenzamide?

Answer:

The compound can be synthesized via the Schotten–Baumann reaction, a classic method for amide bond formation. Key steps include:

- Reacting 3-carbamothioylthiophen-2-amine with 4-nitrobenzoyl chloride in dichloromethane.

- Using trimethylamine (1.5 mmol) as a base to neutralize HCl byproducts, ensuring high yields (>90%) .

- Monitoring reaction progress via TLC and purifying via column chromatography (neutral Al₂O₃).

This method is favored for its rapid kinetics and scalability under ambient conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential characterization tools include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding at δ ~8.2 ppm for aromatic protons) .

- High-resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways (e.g., cleavage of the amide bond to yield m/z 150 and 167 ions) .

- UV-Vis spectroscopy : Identifies π→π* transitions in the nitrobenzamide moiety (λₐᵦₛ ~270–310 nm) .

Basic: How do the nitro and thiophene groups influence the compound’s reactivity and bioactivity?

Answer:

- Nitro group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites via hydrogen bonding or charge transfer). It also increases oxidative stress potential, contributing to antimicrobial/anticancer activity .

- Thiophene-carbamothioyl group : Improves lipophilicity, aiding membrane permeability. The sulfur atoms may chelate metal ions in metalloenzymes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .

- Structural analogs : Compare with derivatives (e.g., chlorophenethyl or benzothiazole analogs) to isolate the nitro group’s role .

- Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, validating with in vitro assays .

Advanced: What strategies optimize multi-step synthesis yields while minimizing side products?

Answer:

- Reaction condition control : Maintain anhydrous conditions for acylation steps and optimize temperature (e.g., 0–5°C for nitrobenzoyl chloride reactions) .

- Catalyst selection : Employ coupling agents (e.g., HATU/DCC) for efficient amidation .

- Flow chemistry : Enhance scalability and purity by reducing intermediate isolation steps .

Advanced: How to design experiments elucidating the mechanism of action involving the nitro group?

Answer:

- Nitroreductase assays : Measure enzymatic reduction rates using NADPH depletion as a proxy .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generated post-nitro group reduction .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolic fate via MS .

Advanced: What analytical approaches validate structural stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., nitro group stability at >150°C) .

- Mass spectral fragmentation mapping : Compare in-source dissociation patterns with in silico predictions .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.